molecular formula C11H10Cl2N2O B4413711 2,5-dichloro-N-(2-cyanoethyl)-N-methylbenzamide

2,5-dichloro-N-(2-cyanoethyl)-N-methylbenzamide

Cat. No.: B4413711
M. Wt: 257.11 g/mol
InChI Key: XPDIORDXAZUAPD-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-cyanoethyl)-N-methylbenzamide is an organic compound characterized by the presence of two chlorine atoms, a cyanoethyl group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-cyanoethyl)-N-methylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with N-methyl-2-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 0°C

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Reactants: 2,5-dichlorobenzoyl chloride and N-methyl-2-cyanoethylamine

    Catalyst: Triethylamine

    Solvent: Dichloromethane

    Temperature: Controlled to maintain optimal reaction rates

    Purification: Crystallization or chromatography to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-cyanoethyl)-N-methylbenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The cyanoethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide) at elevated temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides with various functional groups.

    Hydrolysis: 2,5-dichlorobenzoic acid and N-methyl-2-cyanoethylamine.

    Oxidation: 2,5-dichloro-N-(2-carboxyethyl)-N-methylbenzamide.

Scientific Research Applications

2,5-dichloro-N-(2-cyanoethyl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(2-cyanoethyl)-N-methylbenzamide exerts its effects involves interactions with specific molecular targets. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The chlorine atoms may enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2-cyanoethyl)-N-phenylbenzamide
  • 2,5-dichloro-N-(2-cyanoethyl)benzenesulfonamide
  • 2,5-dichloro-N-(2-cyanoethyl)-N-(2-ethylbutyl)-3-thiophenecarboxamide

Uniqueness

2,5-dichloro-N-(2-cyanoethyl)-N-methylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of the methyl group differentiates it from other similar compounds, potentially affecting its reactivity and interactions with biological targets.

Properties

IUPAC Name

2,5-dichloro-N-(2-cyanoethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c1-15(6-2-5-14)11(16)9-7-8(12)3-4-10(9)13/h3-4,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDIORDXAZUAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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